N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide
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Overview
Description
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a dichlorobenzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenyl group and the dichlorobenzamide moiety. Common reagents used in these reactions include butanoyl chloride, piperazine, and dichlorobenzoyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dichlorobenzamide
- N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide
Uniqueness
Compared to similar compounds, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide may exhibit unique properties such as higher stability, specific binding affinities, or distinct reactivity profiles. These characteristics make it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H24Cl2N4O2S |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,3-dichlorobenzamide |
InChI |
InChI=1S/C22H24Cl2N4O2S/c1-2-4-19(29)28-13-11-27(12-14-28)16-9-7-15(8-10-16)25-22(31)26-21(30)17-5-3-6-18(23)20(17)24/h3,5-10H,2,4,11-14H2,1H3,(H2,25,26,30,31) |
InChI Key |
ZOINASFJMUCJID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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